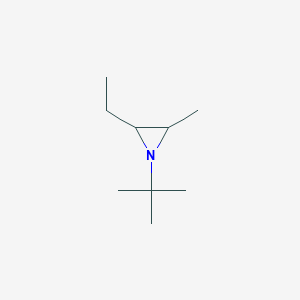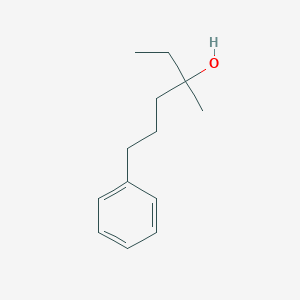![molecular formula C17H24O2 B14727690 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane CAS No. 5436-80-6](/img/structure/B14727690.png)
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring and a phenyl-substituted heptene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane typically involves the reaction of 1-phenylhept-1-en-2-ol with 1,3-dioxane under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 2-[(E)-1-phenylhex-1-en-2-yl]-1,3-dioxane
- 2-[(E)-1-phenylpent-1-en-2-yl]-1,3-dioxane
Comparison: Compared to its homologs, 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane has a longer carbon chain, which may influence its physical and chemical properties, such as solubility and reactivity. This compound’s unique structure provides distinct advantages in specific applications, making it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
5436-80-6 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C17H24O2/c1-2-3-5-11-16(17-18-12-8-13-19-17)14-15-9-6-4-7-10-15/h4,6-7,9-10,14,17H,2-3,5,8,11-13H2,1H3/b16-14+ |
InChIキー |
UEEDPAPVCMUTSS-JQIJEIRASA-N |
異性体SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCCCO2 |
正規SMILES |
CCCCCC(=CC1=CC=CC=C1)C2OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



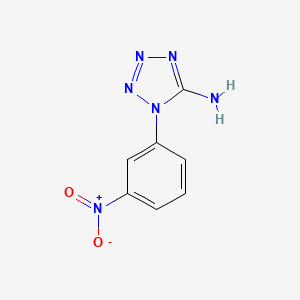


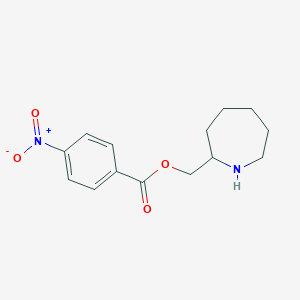
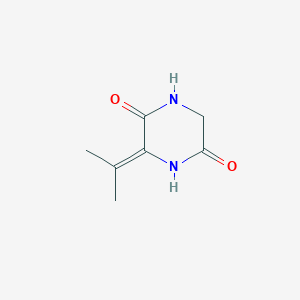
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)



